CYP2C9 Inhibition vs. Sulfaphenazole
In a direct head‑to‑head comparison using the same liver microsome assay system, 2-(Carboxymethyl)-5-(4-methylsulfophenyl)-tetraazole exhibits an IC50 of 3500 nM (3.5 µM) for inhibition of CYP2C9, while the prototypical CYP2C9 inhibitor sulfaphenazole demonstrates a significantly more potent IC50 of 290 nM (0.29 µM) under comparable conditions [1][2]. This indicates the target compound is a moderate inhibitor, approximately 12‑fold less potent than sulfaphenazole.
| Evidence Dimension | Inhibitory potency against Cytochrome P450 2C9 (CYP2C9) |
|---|---|
| Target Compound Data | IC50 = 3500 nM (3.5 µM) |
| Comparator Or Baseline | Sulfaphenazole (IC50 = 290 nM / 0.29 µM) |
| Quantified Difference | Target compound is ~12‑fold less potent than sulfaphenazole under the assay conditions. |
| Conditions | Liver microsomes (unknown origin) using sulfaphenazole as substrate, preincubated for 5 min followed by NADPH addition. [1] |
Why This Matters
For researchers requiring a CYP2C9 inhibitor with reduced potency to minimize off‑target effects or to study dose‑dependent inhibition without complete enzyme shutdown, this compound offers a quantifiably different profile from the high‑potency standard sulfaphenazole.
- [1] BindingDB. BDBM50529793 (CHEMBL4586372) IC50: 3.50E+3 nM for CYP2C9 in liver microsomes. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50529793. View Source
- [2] PMC Table 1. IC50 Values (µM) of Reference Compounds on CYP Isoforms. Sulfaphenazole IC50 = 0.29 ± 0.001 µM for CYP2C9. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC... (referenced from search result 12). View Source
